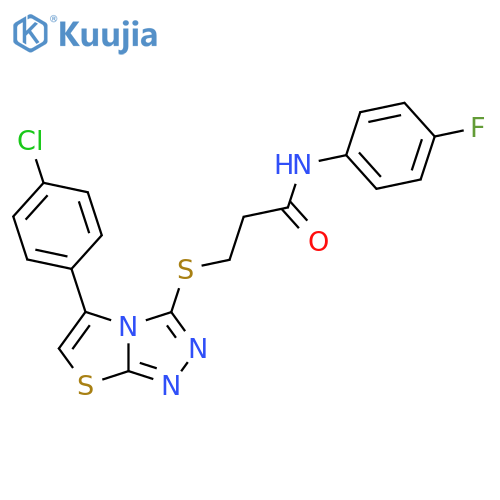Cas no 671200-09-2 (3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide)

671200-09-2 structure
商品名:3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide
3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- Z275023996
- 3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide
- 3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE
- 671200-09-2
- 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide
- AKOS000812448
- EU-0082708
- F3394-0571
- 3-[[5-(4-Chlorophenyl)thiazolo[2,3-c]-1,2,4-triazol-3-yl]thio]-N-(4-fluorophenyl)propanamide
- 3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide
-
- インチ: 1S/C19H14ClFN4OS2/c20-13-3-1-12(2-4-13)16-11-28-19-24-23-18(25(16)19)27-10-9-17(26)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26)
- InChIKey: ZSFHLXVMAMIKTG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC2=NN=C(N12)SCCC(NC1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 432.0281593g/mol
- どういたいしつりょう: 432.0281593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 13.19±0.70(Predicted)
3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-0571-2mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-4mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-5mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-30mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 30mg |
$119.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-15mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 15mg |
$89.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-40mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 40mg |
$140.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-50mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 50mg |
$160.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-2μmol |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-3mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0571-75mg |
3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-fluorophenyl)propanamide |
671200-09-2 | 75mg |
$208.0 | 2023-09-11 |
3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
671200-09-2 (3-{5-(4-chlorophenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-N-(4-fluorophenyl)propanamide) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 157047-98-8(Benzomalvin C)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
